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Compound of Interest

Compound Name: 3-Phenoxycyclobutanone

CAS No.: 30830-28-5; 69906-55-4

Cat. No.: B2834592

Get Quote

Executive Summary
3-Phenoxycyclobutanone is a strained cyclic ketone serving as a critical scaffold in the

synthesis of bioactive small molecules, particularly in the development of enzyme inhibitors and

receptor modulators. Its chemical behavior is defined by the high ring strain (~26 kcal/mol) of

the cyclobutane core and the electron-donating phenoxy substituent. This guide details the

spectroscopic fingerprints required to validate its identity, purity, and structural integrity.

Synthesis Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent traps or side-products.

Primary Route: [2+2] Cycloaddition of dichloroketene (generated in situ from trichloroacetyl

chloride and Zn/Cu) with phenyl vinyl ether, followed by reductive dechlorination (Zn/HOAc).

Key Impurities:

2,2-Dichloro-3-phenoxycyclobutanone: Intermediate from incomplete reduction.
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Phenol: Hydrolysis product of the phenyl ether.

Polymeric species: Resulting from ring-opening polymerization during improper storage.

Infrared Spectroscopy (FT-IR)
The IR spectrum of 3-phenoxycyclobutanone is dominated by the interplay between ring

strain and the ether linkage.

Mechanistic Insight
Normal acyclic ketones absorb near 1715 cm⁻¹.[1] In cyclobutanone, the bond angle

compression (

) increases the

-character of the carbonyl carbon's

-bonds, shortening the C=O bond and increasing its force constant. This results in a significant
hypsochromic shift (to higher wavenumbers).

Data Table: Characteristic IR Bands
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Functional Group
Frequency (

)
Intensity Assignment / Notes

C=O Stretch 1780 – 1800 Strong

Diagnostic: High

frequency due to ring

strain.

C=C (Aromatic) 1590, 1495 Medium
Phenyl ring breathing

modes.

C–O–C (Ether) 1230 – 1250 Strong
Antisymmetric stretch

of the phenoxy ether.

C–H (Aliphatic) 2900 – 3000 Weak

Cyclobutane

methylene C–H

stretches.

C–H (Aromatic) 3030 – 3070 Weak
Phenyl ring C–H

stretches.

Mass Spectrometry (EI-MS)
The fragmentation pattern under Electron Impact (70 eV) is driven by the release of ring strain

and the stability of the phenoxy radical.

Fragmentation Logic[2]
Molecular Ion (

): Usually observable but weak due to facile fragmentation.

-Cleavage: The primary breakdown involves cleavage of the C1–C2 bond.

Loss of CO (

): Extrusion of carbon monoxide is a hallmark of cyclic ketones, resulting in a radical cation
of the remaining alkene/ether chain.

Phenoxy Cleavage (
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94 or

): Formation of the stable phenol radical cation (

94) or loss of the phenoxy radical.

Visualization: Fragmentation Pathway
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Caption: Primary fragmentation pathways for 3-phenoxycyclobutanone under EI-MS

conditions.

Nuclear Magnetic Resonance (NMR)[3][4][5]
H NMR Spectroscopy (Proton)
The cyclobutane ring protons exhibit a characteristic AA'BB'X (or similar higher-order) system

due to the puckering of the ring, which renders cis and trans relationships distinct. However,

rapid ring flipping at room temperature often simplifies the spectrum to an apparent

quintet/multiplet pattern.

Solvent:

(referenced to 7.26 ppm)
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Position (ppm) Multiplicity Integration
Assignment
Logic

Ar-H 7.25 – 7.35 Multiplet 2H
Meta-protons of

phenyl ring.

Ar-H 6.95 – 7.05 Multiplet 1H
Para-proton of

phenyl ring.

Ar-H 6.80 – 6.90 Multiplet 2H

Ortho-protons

(shielded by

ether oxygen

resonance).

H-3 4.90 – 5.05 Pentet/Multiplet 1H

Methine proton

geminal to

oxygen.

Deshielded.

H-2, H-4 3.10 – 3.50 Complex Mult. 4H

-protons. Often

appear as two

sets of multiplets

due to

stereochemistry

(cis/trans to

phenoxy).

C NMR Spectroscopy (Carbon)
Solvent:

(referenced to 77.16 ppm)
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Position (ppm) Type Assignment Logic

C=O 206.0 – 208.0 Quaternary
Diagnostic: Strained

ketone carbonyl.

Ar-C (ipso) 157.0 – 158.0 Quaternary
Ipso-carbon attached

to oxygen.

Ar-C 129.5, 121.5, 115.0 CH

Standard aromatic

signals (meta, para,

ortho).

C-3 63.0 – 66.0 CH
Methine carbon

attached to oxygen.

C-2, C-4 52.0 – 55.0 CH
-methylene carbons.

Experimental Protocols
General Procedure for NMR Sample Preparation

Selection: Isolate 5–10 mg of the oily 3-phenoxycyclobutanone.

Solvation: Dissolve in 0.6 mL of high-purity

(99.8% D) containing 0.03% TMS as an internal standard.

Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small

plug of glass wool into the NMR tube.

Acquisition:

H: 16 scans, 1 second relaxation delay.

C: 256–512 scans to resolve the quaternary carbonyl peak.

Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure of an unknown

sample suspected to be 3-phenoxycyclobutanone.
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Caption: Logic gate workflow for the structural validation of 3-phenoxycyclobutanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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